Cas no 96722-52-0 (methyl (2Z)-{2-[4-(acetylamino)phenyl]hydrazinylidene}(chloro)ethanoate)

methyl (2Z)-{2-[4-(acetylamino)phenyl]hydrazinylidene}(chloro)ethanoate structure
96722-52-0 structure
Product name:methyl (2Z)-{2-[4-(acetylamino)phenyl]hydrazinylidene}(chloro)ethanoate
CAS No:96722-52-0
MF:C11H12ClN3O3
MW:269.684281349182
CID:1986964
PubChem ID:9578023

methyl (2Z)-{2-[4-(acetylamino)phenyl]hydrazinylidene}(chloro)ethanoate Chemical and Physical Properties

Names and Identifiers

    • methyl (2Z)-{2-[4-(acetylamino)phenyl]hydrazinylidene}(chloro)ethanoate
    • LogP
    • methyl (2Z)-2-[(4-acetamidophenyl)hydrazinylidene]-2-chloroacetate
    • Acetic Acid, Chloro((4-acetamidophenyl)hydrazono)-, Methyl Ester
    • 96722-52-0
    • Inchi: InChI=1S/C11H12ClN3O3/c1-7(16)13-8-3-5-9(6-4-8)14-15-10(12)11(17)18-2/h3-6,14H,1-2H3,(H,13,16)/b15-10-
    • InChI Key: KUFPFFXVXHAMFL-GDNBJRDFSA-N
    • SMILES: CC(=O)NC1=CC=C(C=C1)NN=C(C(=O)OC)Cl

Computed Properties

  • Exact Mass: 269.056719
  • Monoisotopic Mass: 269.056719
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 338
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 79.8
  • XLogP3: 2.9

Experimental Properties

  • Density: 1.322
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.573

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